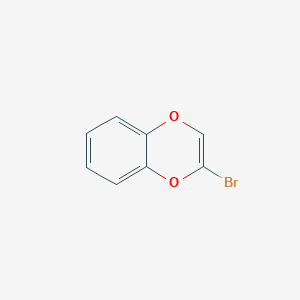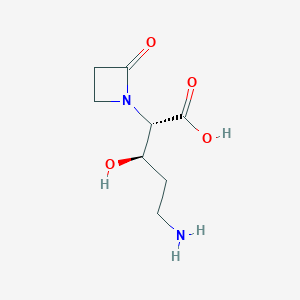
Proclavaminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proclavaminic acid is a secondary metabolite produced by certain strains of Streptomyces bacteria. It belongs to the class of beta-lactam antibiotics and has been found to exhibit potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria.
Aplicaciones Científicas De Investigación
Role in Clavulanic Acid Biosynthesis
Proclavaminic acid plays a crucial role in the biosynthesis of clavulanic acid, a clinically used beta-lactamase inhibitor. The enzyme proclavaminic acid amidino hydrolase (PAH) is essential in this process, hydrolyzing an intermediate to produce proclavaminic acid and urea (Elkins et al., 2002). Another critical enzyme, ORF17, catalyzes the ATP-dependent formation of N-glycyl-clavaminic acid, a key intermediate in clavulanic acid biosynthesis (Arulanantham et al., 2006).
Molecular Genetics and Biosynthesis
The biosynthesis and molecular genetics of clavulanic acid, involving proclavaminic acid as an intermediate, have been extensively studied in Streptomyces clavuligerus. This process includes a series of steps starting from primary metabolic precursors to the formation of clavaminic acid, which then leads to clavulanic acid or other clavams (Jensen & Paradkar, 2004).
Enzymatic Studies and Mechanisms
Studies on clavaminate synthase 2 (CS2), a multifunctional enzyme, reveal its interaction with proclavaminic acid. These interactions provide insights into the enzyme's structure, function, and catalytic mechanisms (Zhou et al., 2001). Additionally, the structural origins of the selectivity of the trifunctional oxygenase clavaminic acid synthase, which catalyzes reactions involving proclavaminic acid, shed light on the molecular basis of its specificity and reaction mechanisms (Zhang et al., 2000).
Gene Clustering and Paralogous Genes
In Streptomyces clavuligerus, a second copy of the gene encoding proclavaminate amidinohydrolase, involved in early stages of clavulanic acid and clavam metabolite biosynthesis, has been identified. This finding highlights the presence of paralogue genes in the biosynthetic pathway (Tahlan et al., 2004).
Propiedades
Número CAS |
112240-59-2 |
|---|---|
Nombre del producto |
Proclavaminic acid |
Fórmula molecular |
C8H14N2O4 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(2S,3R)-5-amino-3-hydroxy-2-(2-oxoazetidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C8H14N2O4/c9-3-1-5(11)7(8(13)14)10-4-2-6(10)12/h5,7,11H,1-4,9H2,(H,13,14)/t5-,7+/m1/s1 |
Clave InChI |
NMCINKPVAOXDJH-VDTYLAMSSA-N |
SMILES isomérico |
C1CN(C1=O)[C@@H]([C@@H](CC[NH3+])O)C(=O)[O-] |
SMILES |
C1CN(C1=O)C(C(CCN)O)C(=O)O |
SMILES canónico |
C1CN(C1=O)C(C(CC[NH3+])O)C(=O)[O-] |
Otros números CAS |
112240-59-2 |
Sinónimos |
proclavaminate proclavaminic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



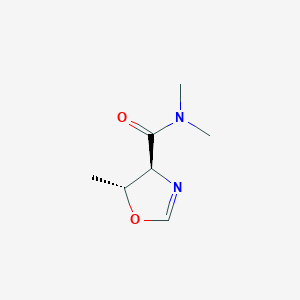
![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)
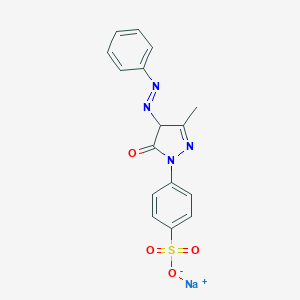
![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)
![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)
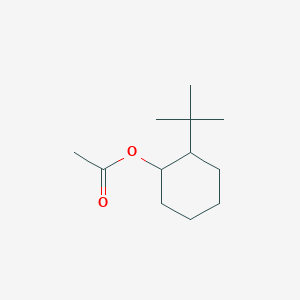
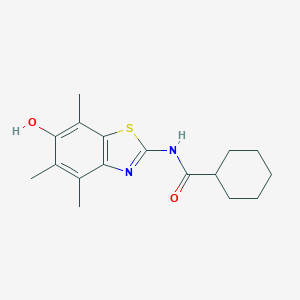
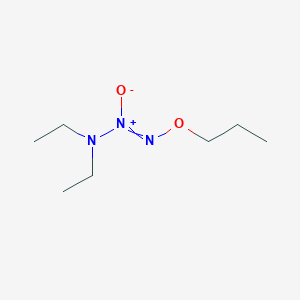
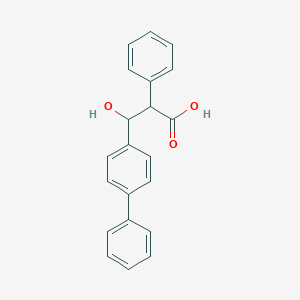
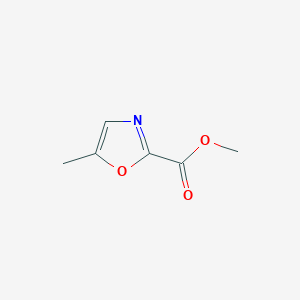
![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
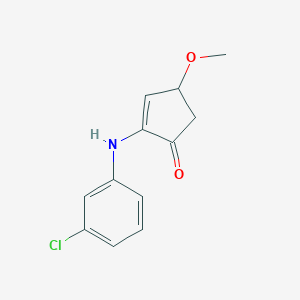
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
